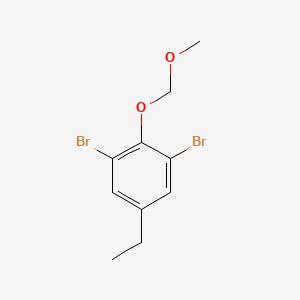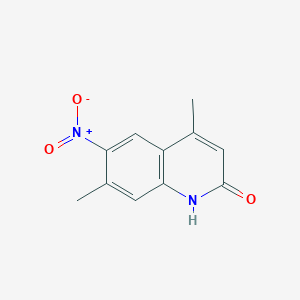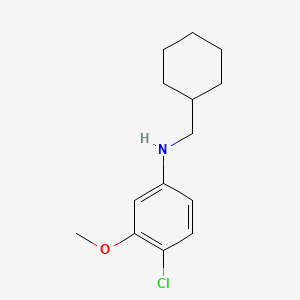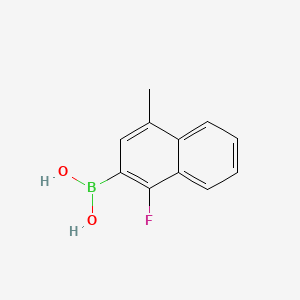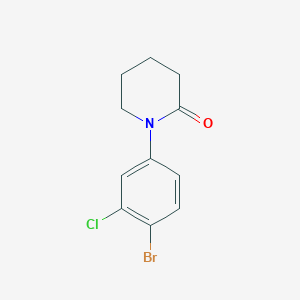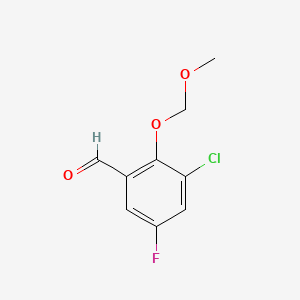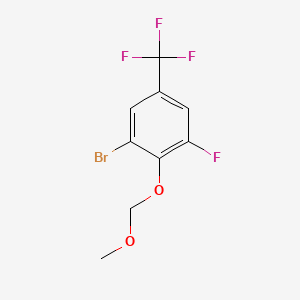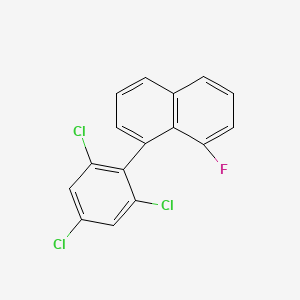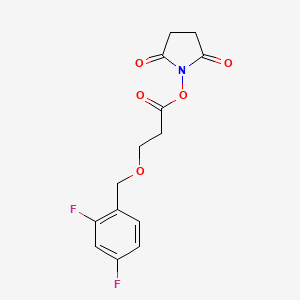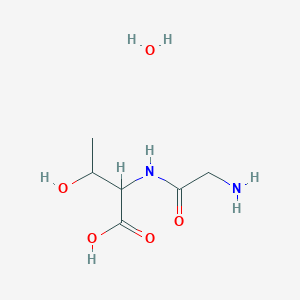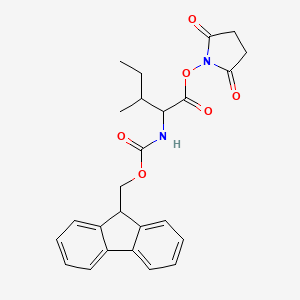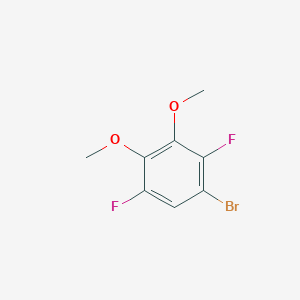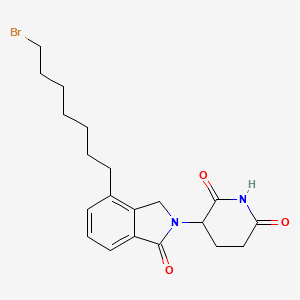
Phthalimidinoglutarimide-C7-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalimidinoglutarimide-C7-Br can be synthesized through several methods. One common strategy involves the condensation of phthalic acids or anhydrides with primary amines . Another method includes the carbonylative cyclization of aromatic amides or o-dihaloarenes . These reactions typically require readily available starting materials, cheap catalysts, and are often one-pot processes that are environmentally benign with operational simplicity .
Industrial Production Methods: Industrial production of phthalimides, including this compound, primarily involves the reaction of phthalic anhydride with ammonia . This process can be carried out in a continuous manner using a vertical reaction tube filled with packing material, where molten phthalic anhydride and excess ammonia react at temperatures between 250–280°C .
Analyse Des Réactions Chimiques
Types of Reactions: Phthalimidinoglutarimide-C7-Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with bases to form water-soluble salts, which can then undergo further reactions with halogens to yield N-halo derivatives . These derivatives can be further transformed through Hofmann degradation, resulting in the formation of isatoic anhydride or anthranilic acid .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (Cl₂, Br₂, I₂), alkali metal phthalimides, and hypohalous acids (HOCl, HOBr) . The reactions are typically carried out under mild conditions, often involving microwave irradiation to enhance reaction rates .
Major Products Formed: The major products formed from the reactions of this compound include N-halo derivatives, isatoic anhydride, and anthranilic acid . These products are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-C7-Br has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of proteolysis targeting chimeras (PROTACs), which are compounds designed to target and degrade specific proteins . In biology and medicine, it has been studied for its potential antiepileptic activity, with derivatives showing promising results in animal models . Additionally, it is used in the development of fluorescent materials and other organic compounds with unique properties .
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-C7-Br involves its interaction with specific molecular targets and pathways. For instance, in its role as a PROTAC building block, it binds to E3 ligase ligands, facilitating the degradation of target proteins . In antiepileptic applications, it interacts with the GABA A receptor, enhancing its inhibitory effects and reducing seizure activity .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-C7-Br can be compared to other similar compounds, such as thalidomide (α-N-phthalimido-glutarimide), which also contains phthaloyl and glutarimide rings . Thalidomide has been widely studied for its sedative and antiepileptic properties, but it is also known for its teratogenic effects .
List of Similar Compounds:- Thalidomide (α-N-phthalimido-glutarimide)
- N-phthaloylglycine derivatives
- Other phthalimide-based compounds
Propriétés
Formule moléculaire |
C20H25BrN2O3 |
|---|---|
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
3-[7-(7-bromoheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13H2,(H,22,24,25) |
Clé InChI |
AMIRJBYUCCYKJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


